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molecular formula C10H16O B1596380 2(1H)-Naphthalenone, octahydro- CAS No. 4832-17-1

2(1H)-Naphthalenone, octahydro-

Cat. No. B1596380
M. Wt: 152.23 g/mol
InChI Key: LGVJRKCQQHOWAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07981883B2

Procedure details

Methyltriphenylphosphonium bromide (89.2 g, 249 mmol) was placed in abs. diethyl ether (800 ml) under a nitrogen atmosphere. At 0° C. potassium tert-butylate (34 g, 295 mmol) was slowly added. After 30 min octahydronaphthalen-2-one (25 g, 164 mmol) as a solution in diethyl ether (500 ml) was slowly added dropwise, again at 0° C. The reaction mixture was stirred overnight at RT. For working up, the reaction mixture was cooled in an ice bath and mixed with sat. aq. NH4Cl solution. The phases were separated and the aqueous phase was shaken out several times with EtOAc. The combined organic phases were dried over magnesium sulphate and the solvent was removed under vacuum. The residue was taken up in hexane/ether 1:1, removed by suction-filtration and the residue washed with hexane/ether 1:1. The filtrate was concentrated and the residue also removed by suction-filtration. The desired compound 2-methylenedecahydronaphthalene was obtained as a solid (16.3 g, 66% of the theoretical amount).
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
89.2 g
Type
catalyst
Reaction Step Four
Quantity
800 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O-])([CH3:4])[CH3:3].[K+].[CH2:7]1[CH:16]2[CH:11]([CH2:12]CCC2)[CH2:10][CH2:9][C:8]1=O.[NH4+].[Cl-]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C(OCC)C>[CH2:1]=[C:2]1[CH2:4][CH2:12][CH:11]2[CH:10]([CH2:9][CH2:8][CH2:7][CH2:16]2)[CH2:3]1 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C1C(CCC2CCCCC12)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
89.2 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Five
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The phases were separated
STIRRING
Type
STIRRING
Details
the aqueous phase was shaken out several times with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
removed by suction-filtration
WASH
Type
WASH
Details
the residue washed with hexane/ether 1:1
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue also removed by suction-filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C=C1CC2CCCCC2CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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